Regulatory Designation as a Specified Impurity in Pharmacopoeial Monographs vs. Non-Specified Triazole Alcohols
Unlike generic 1,2,3-triazole-4-methanol derivatives, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is explicitly designated as a specified impurity (Rufinamide Impurity 3 / Voriconazole Impurity 77) in pharmacopoeial monographs and is used for peak identification and system suitability testing [1]. While many triazole alcohols are commercially available, only this specific compound meets the regulatory requirement for use as a certified reference standard (CRS) in the determination of organic impurities in rufinamide and voriconazole API as per official methods [2].
| Evidence Dimension | Regulatory Acceptance |
|---|---|
| Target Compound Data | Designated as a specified impurity in USP/EP monographs for rufinamide and voriconazole |
| Comparator Or Baseline | Generic (1-(2,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol or other regioisomeric triazole alcohols |
| Quantified Difference | Not applicable (binary classification: specified vs. non-specified) |
| Conditions | Regulatory compliance context |
Why This Matters
Only this compound is acceptable for regulatory submission; using a non-specified analog risks method validation failure and regulatory rejection.
- [1] USP Monographs, Rufinamide, USP36-NF31, Related Compounds A and B. View Source
- [2] Axios Research, Rufinamide Impurity 13, CAS 1364193-40-7, Product Page. View Source
